molecular formula C17H20N6O B12205205 [5-Methyl-7-(pyridin-4-yl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl](piperidin-1-yl)methanone

[5-Methyl-7-(pyridin-4-yl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl](piperidin-1-yl)methanone

Cat. No.: B12205205
M. Wt: 324.4 g/mol
InChI Key: DVARGLQIDMMBGS-UHFFFAOYSA-N
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Description

5-Methyl-7-(pyridin-4-yl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-ylmethanone is a complex organic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-7-(pyridin-4-yl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyrimidine core, followed by the introduction of the pyridinyl and piperidinyl groups. Common reagents used in these reactions include various halogenated compounds, amines, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs while maintaining stringent quality control standards.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-7-(pyridin-4-yl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-ylmethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups into the compound.

Scientific Research Applications

Chemistry

In chemistry, 5-Methyl-7-(pyridin-4-yl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential interactions with various biological targets. It may serve as a ligand in binding studies or as a probe to investigate cellular processes.

Medicine

In medicinal chemistry, 5-Methyl-7-(pyridin-4-yl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-ylmethanone is explored for its potential therapeutic applications. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of 5-Methyl-7-(pyridin-4-yl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Properties

Molecular Formula

C17H20N6O

Molecular Weight

324.4 g/mol

IUPAC Name

(5-methyl-7-pyridin-4-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-piperidin-1-ylmethanone

InChI

InChI=1S/C17H20N6O/c1-12-14(16(24)22-9-3-2-4-10-22)15(13-5-7-18-8-6-13)23-17(21-12)19-11-20-23/h5-8,11,15H,2-4,9-10H2,1H3,(H,19,20,21)

InChI Key

DVARGLQIDMMBGS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=NC=C3)C(=O)N4CCCCC4

Origin of Product

United States

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